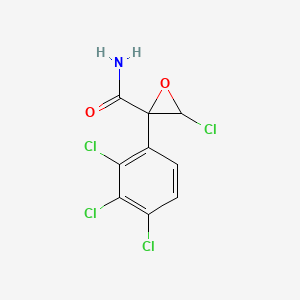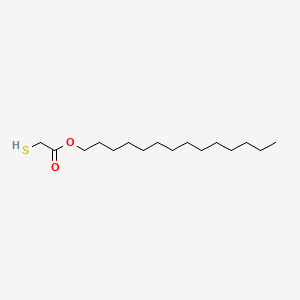
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate is a complex organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid ester and a diethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The acetic acid ester is then introduced through esterification reactions, and the diethylaminoethyl group is added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the various chemical transformations required.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzodioxole ring and the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access . This interaction can modulate various biochemical pathways and produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and diethylaminoethyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
50836-12-9 |
|---|---|
Formule moléculaire |
C22H31NO11 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H23NO4.C6H8O7/c1-4-17(5-2)10-11-19-15(18)12-16(3)20-13-8-6-7-9-14(13)21-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
XGYJPDGPSTWMTO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
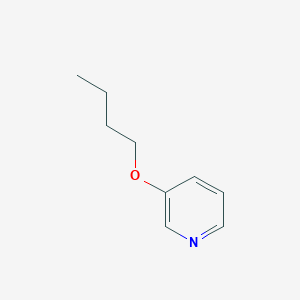
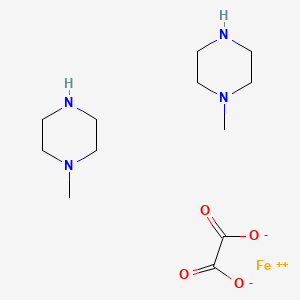
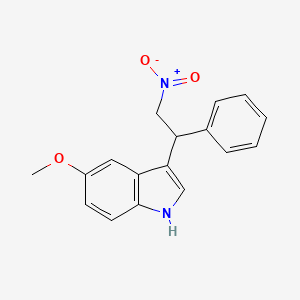
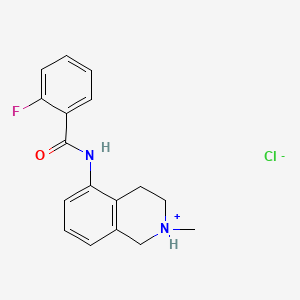
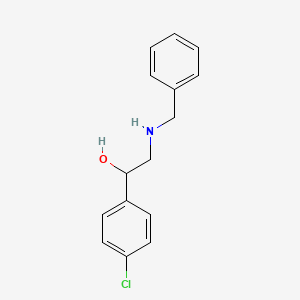
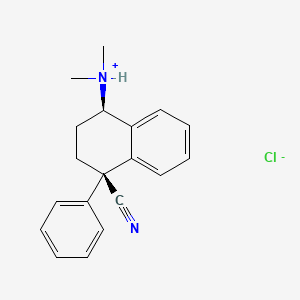
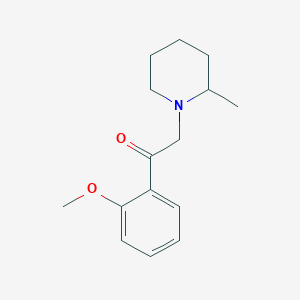
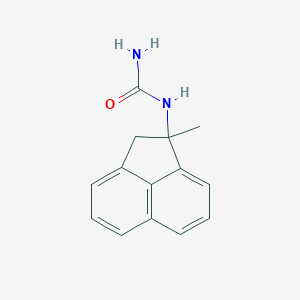
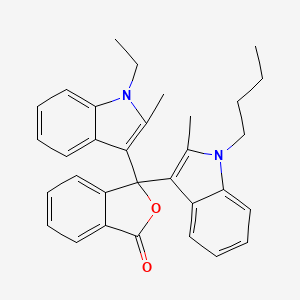
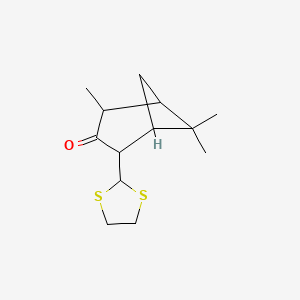
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
